(+)-Salipurposide
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Overview
Description
The compound (+)-Salipurposide is a complex organic molecule. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one core structure, making it a potential candidate for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Salipurposide typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,3-dihydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction to form the chromen-4-one core.
Glycosylation: The chromen-4-one core is then glycosylated using a glycosyl donor, such as a protected glucose derivative, under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
Biologically, the compound exhibits antioxidant properties due to its hydroxyl groups. It is also investigated for its potential anti-inflammatory and antimicrobial activities.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, including its role in preventing oxidative stress-related diseases and its possible use as an anti-cancer agent.
Industry
Industrially, the compound may be used in the development of natural product-based pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing cellular damage. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits strong antioxidant and antimicrobial effects.
Uniqueness
What sets (+)-Salipurposide apart is its unique combination of hydroxyl groups and glycosylation pattern, which may enhance its solubility and bioavailability compared to other flavonoids.
Properties
CAS No. |
19253-00-0 |
---|---|
Molecular Formula |
C21H22O10 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13-,16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
MFQIWHVVFBCURA-KYSZGLPYSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(C1=O)C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |
SMILES |
C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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